3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzodioxole moiety, a thienoquinoline core, and various functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps, including the formation of the thienoquinoline core and the introduction of the benzodioxole moiety. One common method involves the following steps:
Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophene and a quinoline derivative. This step often requires the use of a strong acid catalyst and elevated temperatures.
Introduction of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction using a benzodioxole-containing reagent. This step may involve the use of a base, such as sodium hydroxide, and a polar aprotic solvent, such as dimethylformamide (DMF).
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, due to its ability to inhibit key biological pathways.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting key biological pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(2H-1,3-benzodioxol-5-yl)-2-methylbenzene-1-sulfonamide: This compound shares the benzodioxole moiety but has different functional groups, leading to distinct biological activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole moiety and have been studied for their anticancer properties.
Uniqueness
The uniqueness of 3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide lies in its combination of functional groups and structural features, which confer specific biological activities and make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-4-13-18-14(8-24(2,3)9-15(18)28)27-23-19(13)20(25)21(32-23)22(29)26-10-12-5-6-16-17(7-12)31-11-30-16/h5-7H,4,8-11,25H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVMWGIQQRUALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NCC4=CC5=C(C=C4)OCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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